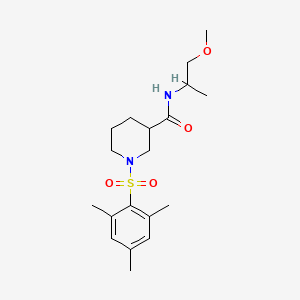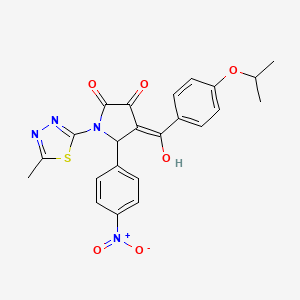![molecular formula C17H23N3O3S B5326427 2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide, also known as CXM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CXM is a member of the nicotinamide family and has shown promising results in several studies.
Mechanism of Action
2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide works by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a crucial role in several cellular processes such as DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. This compound has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential candidate for treating type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide is its specificity towards NAMPT, making it a potentially safer and more effective drug compared to other NAMPT inhibitors. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively tested in clinical trials, and its long-term effects on human health are not yet known.
Future Directions
There are several future directions for 2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide research. One potential direction is to optimize the synthesis of this compound to improve its yield and purity. Another direction is to test this compound in animal models to determine its efficacy and safety in vivo. Additionally, this compound could be tested in combination with other drugs to determine its synergistic effects. Finally, this compound could be tested for its potential applications in agriculture and material science.
Synthesis Methods
The synthesis of 2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide involves a multi-step process that includes the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with cyclohexylmethylamine and thioacetamide to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide has been extensively studied for its potential applications in medicine. It has been shown to have anticancer properties and has been tested against several cancer cell lines. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial properties and has been tested against several bacterial strains.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(14-6-3-2-4-7-14)16-15(8-5-10-18-16)17(21)19-13-9-11-24(22,23)12-13/h5,8-11,13-14H,2-4,6-7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNHXMWUNWBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)NC3CS(=O)(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)
![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326385.png)

![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)